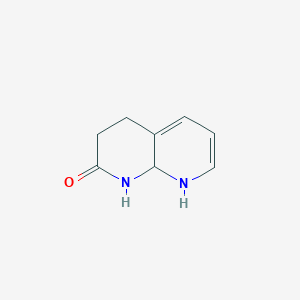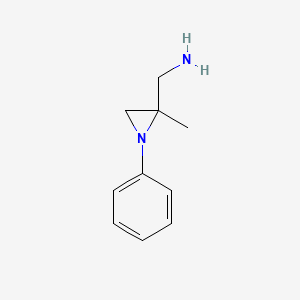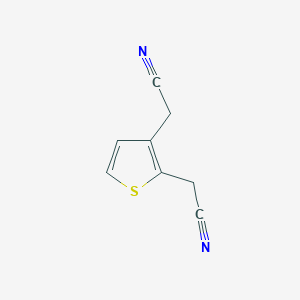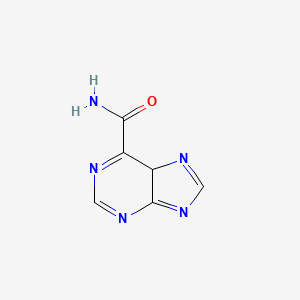
3,4,8,8a-Tetrahydro-1,8-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,8,8a-Tetrahydro-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,8,8a-Tetrahydro-1,8-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a suitable amine with a diketone under acidic or basic conditions to form the naphthyridine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,4,8,8a-Tetrahydro-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of the naphthyridine ring to form more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, but may include the use of strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized naphthyridine derivative, while reduction could produce a more saturated compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its biological activities.
Industry: May be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 3,4,8,8a-Tetrahydro-1,8-naphthyridin-2(1H)-one depends on its specific biological activity. For example, if it has antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Naphthyridine: The parent compound of the naphthyridine family.
Quinolines: Another class of heterocyclic compounds with similar structures.
Isoquinolines: Similar to quinolines but with a different arrangement of nitrogen atoms.
Uniqueness
3,4,8,8a-Tetrahydro-1,8-naphthyridin-2(1H)-one is unique due to its specific structure, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H10N2O |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
3,4,8,8a-tetrahydro-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C8H10N2O/c11-7-4-3-6-2-1-5-9-8(6)10-7/h1-2,5,8-9H,3-4H2,(H,10,11) |
Clave InChI |
CUFFSSUSGJTRQG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC2C1=CC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,6S)-Spiro[4.4]nonane-1,6-diamine](/img/structure/B11920445.png)




![(1R,6R)-Spiro[4.4]nonane-1,6-diamine](/img/structure/B11920468.png)



![2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11920490.png)
![7-methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine](/img/structure/B11920494.png)


